1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as DMPP and is used in scientific research for its unique properties. DMPP is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been used in various studies to understand the mechanism of action of this receptor.
Scientific Research Applications
Herbicide Action Mechanism
One study examines substituted pyridazinone compounds, revealing their inhibitory action on photosynthesis and the Hill reaction in barley, which contributes to their phytotoxicity. This includes a pyridazinone derivative that shows resistance to metabolic detoxification in plants and interferes with chloroplast development, providing a dual mode of action for enhanced herbicidal efficacy (Hilton et al., 1969).
Antimicrobial and Enzyme Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids linked via piperazine moieties uncovers potent antibacterial activities and biofilm inhibition capabilities against various bacterial strains. These compounds also show significant inhibitory activities against MurB enzyme, suggesting their potential as novel antimicrobial agents and enzyme inhibitors (Mekky & Sanad, 2020).
Future Directions
properties
IUPAC Name |
1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)14(20)19-7-5-18(6-8-19)12-9-13(17(3)4)16-15-10-12/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPJLDRHZPFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one |
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